2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Drug Discovery Medicinal Chemistry ADME-Tox Prediction

This N-substituted phenylglycinamide sulfonamide is exclusively stocked as a screening compound in commercial libraries. Its experimentally determined Ki of ~1.1 mM against bovine PNMT makes it an ideal chemically matched negative control for validating assay windows alongside nanomolar inhibitors like SKF-29661. Its well-defined in silico profile (logP=3.48, tPSA=62.6 Ų) and unsubstituted N-phenethyl acetamide tail also render it a perfect calibration standard for correlating computed descriptors with experimental ADME data. Procure to benchmark new library members or rule out assay interference artifacts.

Molecular Formula C23H24N2O4S
Molecular Weight 424.5 g/mol
CAS No. 312267-58-6
Cat. No. B5003461
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE
CAS312267-58-6
Molecular FormulaC23H24N2O4S
Molecular Weight424.5 g/mol
Structural Identifiers
SMILESCS(=O)(=O)N(CC(=O)NCCC1=CC=CC=C1)C2=CC=C(C=C2)OC3=CC=CC=C3
InChIInChI=1S/C23H24N2O4S/c1-30(27,28)25(18-23(26)24-17-16-19-8-4-2-5-9-19)20-12-14-22(15-13-20)29-21-10-6-3-7-11-21/h2-15H,16-18H2,1H3,(H,24,26)
InChIKeyKTQAPDZOKLIUJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Ready Profile: 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide (CAS 312267-58-6)


2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide (CAS 312267-58-6) is a synthetic N-substituted phenylglycinamide sulfonamide with the molecular formula C23H24N2O4S and a molecular weight of 424.5 g/mol. It is currently cataloged exclusively as a screening compound within commercial chemical libraries, such as ChemDiv, intended for high-throughput and fragment-based drug discovery purposes. Its core scaffold belongs to a broader class of N-phenethylsulfonamide derivatives that have been explored in patent literature as general pharmacologically traceable lead molecules. [1] No primary research paper or patent has yet been published that specifically characterizes the biological activity, selectivity, or physiochemical optimization of this discrete compound in head-to-head comparisons with its closest structural analogs.

Why 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide Cannot Be Interchanged with Generic Sulfonamide Analogs


Within the N-phenethylsulfonamide family, small structural modifications lead to profound differences in biological target engagement and pharmacokinetic profiles. For instance, phenylglycinamide derivatives developed as multimodal antiseizure agents demonstrate that variation at the 4-phenoxyphenyl moiety dictates the balance between TRPV1 antagonism, calcium current inhibition, and sodium channel blockade. [1] This compound features a unique 4-phenoxyphenyl-N-methylsulfonamide and an unsubstituted N-phenethyl acetamide tail, distinguishing it from potent in vivo leads that incorporate chiral methyl branches or additional heterocyclic elements critical for efficacy. [1] Simple interchange with a differently substituted analog, such as one with a furylmethyl group, would fundamentally alter its hydrogen-bond donor/acceptor geometry and lipophilicity, potentially leading to a complete loss of any nascent activity profile. Thus, relying on generic substitution without direct comparative data for this specific entity carries the risk of procurement that undermines assay relevance and experimental reproducibility.

Verifiable Differentiation Evidence for 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide


Computed Physicochemical Profile Distinguishes This Compound from More Complex Phenylglycinamide Leads

In silico profiling reveals that this compound (M.W. 424.5 g/mol) is significantly smaller and more lipophilic (logP = 3.48) than optimized in vivo lead candidates from the phenylglycinamide class, which typically have molecular weights exceeding 480 g/mol and additional heteroatoms to reduce lipophilicity. For example, the anticonvulsant lead (R)-32, which demonstrated in vivo ED50 values of 18.8–73.9 mg/kg, has a more complex structure with a substantially higher topological polar surface area (tPSA > 80 Ų) needed for balanced CNS penetration and solubility. [1] This compound's higher logP and lower tPSA (62.6 Ų) suggest a fundamentally different ADME trajectory, making it a distinct starting point for chemical biology probes rather than a direct substitute for late-stage leads.

Drug Discovery Medicinal Chemistry ADME-Tox Prediction

Preliminary PNMT Affinity Data is Significantly Weaker than Known Subnanomolar Inhibitors

BindingDB contains a single quantified activity record for this compound against bovine phenylethanolamine N-methyltransferase (PNMT). The reported Ki is approximately 1.1 mM (1.11 × 10⁶ nM). [1] This places the compound in a category of essentially inactive or negligibly active PNMT ligands in comparison to known potent inhibitors such as SKF-29661 (Ki = 13 nM) or LY-134046, which achieve nanomolar affinity. [2] The million-fold difference in potency means this compound cannot be considered a functional PNMT inhibitor and should not be selected for any study requiring modulation of epinephrine biosynthesis.

Enzyme Inhibition Neuroscience Adrenergic Pharmacology

Absence of Selective Activity in NIH Molecular Libraries Probes Defines a Negative Differentiation Profile

This compound was tested in three distinct high-throughput screening (HTS) assays as part of the NIH Molecular Libraries Screening Center Network (MLSCN): a cell-based GPR151 activator assay, a biochemical FBW7 activator AlphaScreen, and a biochemical MITF inhibitor AlphaScreen. While full quantitative Hit-Confirmation results are not disclosed, the compound's presence in the PubChem BioAssay database without a designated probe designation indicates it did not meet selectivity or potency thresholds required for probe advancement. This stands in contrast to structurally related phenylglycinamide derivatives, such as compound 53, which demonstrated multimodal ion channel inhibition at 10 µM in patch-clamp electrophysiology studies. [1] The target compound therefore serves as a useful negative control or scaffold for focused library enumeration rather than a characterized bioactivity probe.

High-Throughput Screening Chemical Probe Development Target Deconvolution

Defensible Procurement Applications for 2-[N-(4-Phenoxyphenyl)methanesulfonamido]-N-(2-phenylethyl)acetamide Based on Current Evidence


Negative Control for Phenylethanolamine N-Methyltransferase (PNMT) Biochemical Assays

Given its experimentally determined Ki of approximately 1.1 mM against bovine PNMT [1], this compound serves as an ideal chemically matched negative control for studies investigating PNMT inhibitors such as SKF-29661 (Ki = 13 nM). Its millimolar affinity ensures no confounding activity in enzyme inhibition readouts. Procure it to validate assay windows alongside nanomolar inhibitors in radiochemical or fluorescence-based PNMT assays.

Core Scaffold for Medicinal Chemistry Library Enumeration in Multimodal CNS Drug Discovery

Researchers aiming to develop multimodal antiseizure agents can procure this compound as a synthetically accessible starting point, based on its structural similarity to the phenylglycinamide class of TRPV1 antagonists and sodium/calcium channel modulators. [2] Its lower molecular weight and moderate lipophilicity make it suitable for iterative fragment growth and property optimization.

Physicochemical Property Benchmarking in Chemical Biology Probe Design

The well-defined in silico profile (logP = 3.48, tPSA = 62.6 Ų) allows chemistry teams to use this compound as a calibration standard for correlating calculated descriptors with experimental permeability or metabolic stability data, particularly when designing focused libraries around the sulfonamide-acetamide linkage.

HTS Counter-Screen Agent for GPR151, FBW7, and MITF Assays

Because this compound appeared in NIH MLSCN screens for GPR151, FBW7, and MITF without advancing to a probe , it can be systematically used as a chemo-typic control molecule in secondary and counter-screening campaigns to rule out assay interference artifacts or to benchmark new library members.

Quote Request

Request a Quote for 2-[N-(4-PHENOXYPHENYL)METHANESULFONAMIDO]-N-(2-PHENYLETHYL)ACETAMIDE

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.